9-Ethyl-3-nitrocarbazole

Description

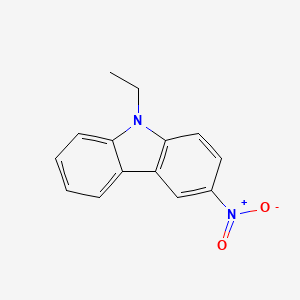

Structure

3D Structure

Properties

IUPAC Name |

9-ethyl-3-nitrocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-15-13-6-4-3-5-11(13)12-9-10(16(17)18)7-8-14(12)15/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONHLSYSHMRRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044995 | |

| Record name | 9-Ethyl-3-nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-20-4 | |

| Record name | 9-Ethyl-3-nitro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Ethyl-3-nitro-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethyl-3-nitrocarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-ethyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Ethyl-3-nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ethyl-3-nitro-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ETHYL-3-NITRO-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00X39KP0AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Ethyl-3-nitrocarbazole chemical properties and structure

An In-depth Technical Guide to 9-Ethyl-3-nitrocarbazole: Chemical Properties, Structure, and Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 9-Ethyl-3-nitrocarbazole (CAS No. 86-20-4), a key chemical intermediate in various industrial and research applications. The document delves into its fundamental chemical and physical properties, molecular and crystalline structure, and established protocols for its synthesis and purification. Furthermore, it explores the compound's characteristic spectroscopic signatures, its chemical reactivity—most notably as a precursor to 3-amino-9-ethylcarbazole—and its applications in the development of dyes, pigments, and pharmaceuticals. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile carbazole derivative.

Introduction

9-Ethyl-3-nitrocarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. The presence of an electron-withdrawing nitro group and an electron-donating N-ethyl group on the carbazole framework imparts unique electronic properties and reactivity to the molecule.[1] Its primary significance lies in its role as a crucial building block for the synthesis of more complex molecules.[2][3] Most notably, it is the direct precursor to 3-Amino-9-ethylcarbazole (AEC), a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry.[1][4] Understanding the properties and synthesis of 9-Ethyl-3-nitrocarbazole is therefore essential for its effective utilization in these fields.

Molecular and Crystal Structure

Molecular Structure

9-Ethyl-3-nitrocarbazole possesses the molecular formula C₁₄H₁₂N₂O₂.[5][6] The structure consists of a planar carbazole ring system where the nitrogen atom (position 9) is substituted with an ethyl group. A nitro group (NO₂) is attached to position 3 of one of the benzene rings. The IUPAC name for this compound is 9-ethyl-3-nitro-9H-carbazole.[5][7]

Caption: 2D Structure of 9-Ethyl-3-nitrocarbazole.

Crystal Structure

Crystallographic studies have confirmed that 9-Ethyl-3-nitrocarbazole crystallizes in a triclinic system with the space group P-1.[8] The planar nitrocarbazole rings associate in pairs, likely due to strong intermolecular dipole-dipole interactions.[8] Detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.572 (4) |

| b (Å) | 12.910 (5) |

| c (Å) | 9.547 (4) |

| α (°) | 94.85 (3) |

| β (°) | 111.62 (3) |

| γ (°) | 75.40 (4) |

| Volume (ų) | 1172 (1) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.361 |

| Data sourced from Chen et al. (1992).[8] |

Physicochemical Properties

9-Ethyl-3-nitrocarbazole presents as a yellow crystalline powder.[5] It is characterized by its insolubility in water and its role as a stable chemical intermediate.[5] Key physicochemical properties are compiled below.

| Property | Value | Reference(s) |

| CAS Number | 86-20-4 | [2][5][6] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [5][6] |

| Molecular Weight | 240.26 g/mol | [3][6] |

| Appearance | Yellow crystalline powder | [5] |

| Melting Point | 128-130 °C (lit.) or 160-162 °C | [2][5][6] |

| Boiling Point | ~362.3 °C at 760 mmHg | [2] |

| Density | ~1.27 - 1.35 g/cm³ | [2][3] |

| Water Solubility | Insoluble / Sparingly soluble | [5] |

| Polar Surface Area | 50.75 Ų | [5] |

| XLogP3-AA | 3.5 | [5] |

Note: Discrepancies in the reported melting point exist in the literature, which may be attributable to different polymorphic forms or purity levels.

Synthesis and Purification

The most common and industrially relevant method for preparing 9-Ethyl-3-nitrocarbazole is the direct electrophilic nitration of 9-ethylcarbazole.[3][5][9] This reaction leverages the activation of the carbazole ring by the N-ethyl group, which directs nitration primarily to the 3- and 6-positions.

Caption: General workflow for the synthesis of 9-Ethyl-3-nitrocarbazole.

Experimental Protocol: Nitration using Acetonitrile

This protocol is adapted from methodologies that prioritize higher yields and improved safety by avoiding carcinogenic solvents like chlorobenzene.[4][10] Using acetonitrile as a solvent has been reported to produce high yields of the target compound.[10]

Materials:

-

9-Ethylcarbazole (15.0 g, 0.077 mol)

-

Acetonitrile (40 g)

-

Nitric Acid (36%, 17.48 g, 0.10 mol)

-

Deionized Water

-

Reaction flask, magnetic stirrer, dropping funnel, and ice bath

Procedure:

-

In a suitable reaction flask, dissolve 15.0 g of 9-ethylcarbazole in 40 g of acetonitrile.

-

Begin stirring the solution and maintain the temperature between 25-40°C using a water or ice bath as needed.

-

Add 17.48 g of 36% nitric acid dropwise to the solution while ensuring the temperature remains within the specified range. The choice to control the temperature is critical to prevent over-nitration and the formation of unwanted byproducts, thus ensuring regioselectivity.

-

After the complete addition of nitric acid, continue to stir the reaction mixture for 4 hours at 25-40°C.

-

Upon completion (which can be monitored by TLC), pour the reaction mixture into a larger volume of cold water to precipitate the crude product.

-

Collect the yellow precipitate by filtration.

-

Wash the solid thoroughly with water to remove any residual acid and solvent.

-

Dry the product under vacuum to obtain 9-Ethyl-3-nitrocarbazole. This method has been reported to yield approximately 18.13 g (98.2%).[4]

Purification: For obtaining a high-purity product, recrystallization from a suitable solvent system, such as an acetone/methanol mixture, can be performed.

Spectroscopic Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 9-Ethyl-3-nitrocarbazole. While publicly accessible, fully assigned spectra are limited, the expected features can be reliably predicted based on the molecule's functional groups.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to its main functional groups:

-

Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.[7]

-

Aliphatic C-H Stretch: Medium to strong bands from the ethyl group, typically appearing in the 2980-2850 cm⁻¹ range.[7]

-

Nitro Group (NO₂) Stretch: Two strong, characteristic bands are expected: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹. The exact position is influenced by the aromatic ring.

-

Aromatic C=C Stretch: Multiple medium to weak bands in the 1600-1450 cm⁻¹ region.[7]

-

C-N Stretch: A band in the fingerprint region, typically around 1350-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum should provide distinct signals for the aromatic and aliphatic protons:

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the nitro-substituted ring will be shifted further downfield due to the electron-withdrawing effect of the NO₂ group. The proton at C4 (adjacent to the nitro group) is expected to be the most deshielded.

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.4-4.6 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH₃) should appear further upfield, around δ 1.4-1.6 ppm.

¹³C NMR: The carbon NMR spectrum is expected to show 14 distinct signals in the broadband decoupled spectrum, corresponding to the 14 carbon atoms in the molecule, assuming no accidental equivalence. The carbon atom attached to the nitro group (C3) will be significantly deshielded.

Mass Spectrometry

In mass spectrometry, 9-Ethyl-3-nitrocarbazole is expected to show a prominent molecular ion peak [M]⁺ at m/z 240, corresponding to its molecular weight.[2]

Reactivity and Applications

Chemical Reactivity

The primary reaction of interest for 9-Ethyl-3-nitrocarbazole is the reduction of its nitro group to form 3-amino-9-ethylcarbazole.[4][5] This transformation is typically achieved using reducing agents like stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[4]

Caption: Reduction of 9-Ethyl-3-nitrocarbazole to 3-Amino-9-ethylcarbazole.

Applications

9-Ethyl-3-nitrocarbazole is not typically an end-product but serves as a vital intermediate.

-

Dye and Pigment Industry: Its fluorescent properties and chemical structure make it a useful precursor in the synthesis of various dyes and pigments for textiles, inks, and coatings.[5]

-

Pharmaceutical Industry: It is a versatile building block for synthesizing pharmaceutical compounds. The nitro group can be transformed into various other functional groups, enabling the creation of a diverse library of molecules with potential biological activities.[2][5]

-

Research and Development: It is widely used in laboratories as a starting material for exploring new synthetic pathways and as a model compound for studying chemical reactions.[2][11]

-

Materials Science: There is potential for its use in developing new materials, such as photoconductive polymers, where the carbazole moiety is known to have favorable electronic properties.[2]

Safety and Handling

As with any chemical intermediate, proper safety precautions should be observed when handling 9-Ethyl-3-nitrocarbazole. It is advised to avoid breathing dust and to prevent contact with skin and eyes.[5] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The material is a combustible solid.[6]

Conclusion

9-Ethyl-3-nitrocarbazole is a compound of significant synthetic utility. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable intermediate in multiple fields. The detailed protocols and property data provided in this guide offer a solid foundation for scientists and researchers to confidently work with and innovate upon this important carbazole derivative.

References

-

9-Ethyl-3-nitrocarbazole 86-20-4 wiki. Guidechem.

-

Cas 86-20-4, 9-Ethyl-3-nitrocarbazole. LookChem.

-

9-Ethyl-3-nitrocarbazole 98%. Sigma-Aldrich.

-

9-Ethyl-3-nitrocarbazole | 86-20-4. ChemicalBook.

-

9-Ethyl-3-nitrocarbazole. Chongqing Chemdad Co., Ltd.

-

An In-depth Technical Guide to the Discovery and Synthesis of 3-Amino-9-ethylcarbazole. Benchchem.

-

Structures of 9-ethyl-3-nitrocarbazole and 1-(9-carbazolyl)-3-(3-nitro-9-carbazolyl)propane. ResearchGate.

-

Structures of 9-ethyl-3-nitrocarbazole and 1-(9-carbazolyl)-3-(3-nitro-9-carbazolyl)propane. IUCr Journals.

-

Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent. Google Patents.

-

A kind of preparation method of high yield 3-nitro-9-ethylcarbazole. Google Patents.

-

9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573. PubChem.

-

Synthesis of 3-nitro-N-ethylcarbazole. PrepChem.com.

-

9-Ethyl-3-nitro-9H-carbazole. precisionFDA.

-

Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals.

-

(PDF) N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. ResearchGate.

Sources

- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 2. 9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 9-ethyl-3-nitrocarbazole (C14H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. 9-ethyl-9H-carbazole-3-carbaldehyde | C15H13NO | CID 82055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. benchchem.com [benchchem.com]

- 9. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc [chemsrc.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. lookchem.com [lookchem.com]

what is the CAS number for 9-Ethyl-3-nitrocarbazole

An In-depth Technical Guide to 9-Ethyl-3-nitrocarbazole for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: January 1, 2026

Abstract

This technical guide provides a comprehensive overview of 9-Ethyl-3-nitrocarbazole, a key chemical intermediate with significant applications in the synthesis of dyes, pigments, and pharmacologically active compounds. This document details its chemical and physical properties, outlines established and novel synthetic routes, and explores its utility as a precursor to bioactive molecules. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into its application. The Chemical Abstracts Service (CAS) number for 9-Ethyl-3-nitrocarbazole is 86-20-4 [1][2][3][4][5][6].

Introduction and Core Chemical Identity

9-Ethyl-3-nitrocarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. The presence of an ethyl group at the 9-position and a nitro group at the 3-position imparts specific chemical reactivity and physical properties that make it a valuable building block in organic synthesis[1]. Its primary importance lies in its role as a precursor to 3-Amino-9-ethylcarbazole, a versatile compound used in the development of a wide range of bioactive annulated carbazoles[7][8].

Molecular Structure and Key Identifiers

-

Systematic Name: 9-ethyl-3-nitro-9H-carbazole[1]

-

Molecular Weight: 240.26 g/mol [2]

-

EC Number: 201-655-7[2]

Physicochemical Properties

9-Ethyl-3-nitrocarbazole typically appears as a yellow crystalline powder and is sparingly soluble in water[1]. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 128-130 °C | [2][3][5][6] |

| Boiling Point | ~362.3 - 385 °C | [1][3][5] |

| Density | 1.27 g/cm³ | [3][5] |

| Polar Surface Area | 50.75 Ų | [1] |

| Water Solubility | Insoluble | [1] |

| Vapor Pressure | 1.95E-05 mmHg at 25°C | [1][5] |

Synthesis of 9-Ethyl-3-nitrocarbazole: Methodologies and Mechanisms

The traditional and most common method for synthesizing 9-Ethyl-3-nitrocarbazole is through the direct nitration of 9-ethylcarbazole[1][6][9]. However, alternative methods are being explored to enhance safety and yield[10].

Traditional Synthesis: Nitration of 9-Ethylcarbazole

This method involves the reaction of 9-ethylcarbazole with a nitrating agent, such as nitric acid, in a suitable solvent like acetic acid or chlorobenzene[1][11]. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the nitration process.

Experimental Protocol: Nitration using Nitric Acid in Acetic Acid

-

Dissolution: Dissolve 9-ethylcarbazole in glacial acetic acid in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cooling: Cool the solution to a temperature between 20-28 °C[11].

-

Nitration: Slowly add a stoichiometric amount of 100% nitric acid to the cooled solution while maintaining the temperature[1]. The reaction time is typically around 6 hours[1].

-

Quenching and Precipitation: After the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with water to remove any residual acid.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 9-Ethyl-3-nitrocarbazole.

A yield of approximately 89% can be achieved with this method[1].

Caption: Workflow for the synthesis of 9-Ethyl-3-nitrocarbazole.

Alternative Synthetic Route

A newer, high-yield preparation method avoids the direct nitration process, thereby enhancing safety[10]. This method involves a palladium-catalyzed cross-coupling reaction followed by high-pressure oxidation[10].

-

Step 1: Cross-Coupling: N-ethylaniline and p-chloronitrobenzene are reacted in the presence of a palladium catalyst, an organic phosphine ligand, and an alkaline compound to form an intermediate product[10].

-

Step 2: Oxidative Cyclization: The intermediate is then dissolved in an acid solvent with a catalyst and an oxidant in a closed container under pressure to yield 3-nitro-9-ethylcarbazole[10].

This method is advantageous as it avoids the use of harsh nitrating agents[10].

Applications in Research and Drug Development

9-Ethyl-3-nitrocarbazole is a valuable intermediate in several industrial and research applications, including the synthesis of dyes and pigments due to its fluorescent properties[1]. However, its most significant role in the context of drug development is as a precursor to 3-Amino-9-ethylcarbazole.

Key Intermediate for 3-Amino-9-ethylcarbazole

The nitro group of 9-Ethyl-3-nitrocarbazole can be readily reduced to an amino group, yielding 3-Amino-9-ethylcarbazole. This transformation is a critical step in the synthesis of many biologically active molecules[8].

Experimental Protocol: Reduction of the Nitro Group

-

Reaction Setup: In a round-bottom flask, suspend 9-Ethyl-3-nitrocarbazole in ethanol.

-

Addition of Reducing Agent: Add stannous chloride (SnCl₂) and concentrated hydrochloric acid to the suspension[1].

-

Reflux: Heat the mixture to reflux for approximately 2 hours[1].

-

Work-up: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

-

Purification: The crude 3-Amino-9-ethylcarbazole can be purified by filtration and recrystallization.

A yield of around 69% can be expected for this reduction reaction[1].

Caption: Synthesis of 3-Amino-9-ethylcarbazole and its applications.

Precursor for Bioactive Annulated Carbazoles

3-Amino-9-ethylcarbazole is a versatile building block for synthesizing a variety of annulated carbazole derivatives with significant biological activities, including antimicrobial and anticancer properties[7][8]. The amino group at the C-3 position, along with the adjacent C-2 and C-4 carbons, serve as nucleophilic sites for constructing fused heterocyclic systems[8]. This has led to the development of novel compounds with potential therapeutic applications[7][8].

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 9-Ethyl-3-nitrocarbazole. It is advised to avoid contact with skin and eyes and to prevent inhalation of dust[1]. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn[2].

Conclusion

9-Ethyl-3-nitrocarbazole is a fundamentally important chemical intermediate with a well-established role in synthetic chemistry. Its straightforward synthesis and the reactivity of its nitro group make it an indispensable precursor for 3-Amino-9-ethylcarbazole, a key component in the synthesis of a diverse range of bioactive molecules. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and applications of 9-Ethyl-3-nitrocarbazole is crucial for leveraging its potential in creating novel therapeutic agents.

References

-

PubChem. (n.d.). 9-ethyl-3-nitro-9H-carbazole. Retrieved from [Link]

-

Chemsrc. (n.d.). 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4. Retrieved from [Link]

-

LookChem. (n.d.). Cas 86-20-4,9-Ethyl-3-nitrocarbazole. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 9-Ethyl-3-nitrocarbazole. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.

- Google Patents. (n.d.). Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent.

-

Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 370-401. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 9-Ethyl-3-nitrocarbazole 98 86-20-4 [sigmaaldrich.com]

- 3. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc [chemsrc.com]

- 4. 86-20-4|9-Ethyl-3-nitro-9H-carbazole|BLD Pharm [bldpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. 9-Ethyl-3-nitrocarbazole | 86-20-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. 9-Ethyl-3-nitrocarbazole One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. CN115260085A - A kind of preparation method of high yield 3-nitro-9-ethylcarbazole - Google Patents [patents.google.com]

- 11. KR0163344B1 - Method for preparing 3-nitro-9-ethylcarbazole using acetonitrile as a solvent - Google Patents [patents.google.com]

synthesis of 9-Ethyl-3-nitrocarbazole from 9-ethylcarbazole

An In-Depth Technical Guide to the Synthesis of 9-Ethyl-3-nitrocarbazole from 9-ethylcarbazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 9-Ethyl-3-nitrocarbazole (CAS No. 86-20-4), a key chemical intermediate. The document delves into the mechanistic underpinnings of the electrophilic nitration of the 9-ethylcarbazole scaffold, critically evaluates various synthetic methodologies, and presents a detailed, field-proven experimental protocol. A significant emphasis is placed on reaction control, regioselectivity, and paramount safety considerations inherent to nitration chemistry. This guide is intended for researchers, chemists, and process development professionals engaged in fine chemical and pharmaceutical synthesis.

Introduction and Strategic Importance

9-Ethyl-3-nitrocarbazole is a yellow crystalline solid with a melting point of approximately 128-130 °C.[1][2] Its molecular structure, featuring a carbazole ring functionalized with an ethyl group at the 9-position and a nitro group at the 3-position, imparts unique electronic and fluorescent properties.[3] These characteristics make it a valuable building block and intermediate in several high-value industries:

-

Dyes and Pigments: It serves as a precursor for creating vibrant and specialized dyes for textiles, inks, and coatings.[3]

-

Pharmaceuticals: The carbazole nucleus is a privileged scaffold in medicinal chemistry. 9-Ethyl-3-nitrocarbazole acts as a versatile starting material for synthesizing compounds with potential biological activities, as the nitro group can be readily transformed into other functional groups like amines.[3][4]

-

Materials Science & Research: In research and development, it is used to synthesize novel organic materials for applications in electronics and as a model compound for studying chemical reactions.[1]

This guide focuses on the direct synthesis of 9-Ethyl-3-nitrocarbazole via the electrophilic nitration of 9-ethylcarbazole, a common and efficient transformation that requires careful control to ensure high yield, purity, and operational safety.

Reaction Mechanism: The Basis of Regioselectivity

The conversion of 9-ethylcarbazole to 9-Ethyl-3-nitrocarbazole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5] The process is governed by the generation of a potent electrophile and the inherent electronic properties of the carbazole ring system.

Generation of the Nitronium Ion (NO₂⁺)

The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid (HNO₃). To enhance the concentration of this highly reactive species, a stronger acid, such as sulfuric acid (H₂SO₄), is often used as a catalyst. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[6][7]

The Substitution Pathway

The reaction proceeds via a well-established two-step mechanism:[8]

-

Formation of the σ-Complex: The electron-rich π-system of the 9-ethylcarbazole ring attacks the nitronium ion. This is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma-complex or Wheland intermediate.[8]

-

Re-aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the carbazole ring and yielding the final product.[7]

Rationale for 3-Position Selectivity

The carbazole ring is highly activated towards electrophilic attack due to the lone pair of electrons on the heterocyclic nitrogen atom. This activation is directed primarily to the positions ortho and para to the nitrogen. In the carbazole framework, these are the 1, 3, 6, and 8 positions. The nitration of 9-ethylcarbazole shows a strong preference for substitution at the 3-position (and the equivalent 6-position). This high regioselectivity is a result of the superior resonance stabilization of the sigma-complex formed when the electrophile attacks at the C-3 position, allowing the positive charge to be effectively delocalized across the aromatic system and onto the nitrogen atom.[9]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 9-Ethyl-3-nitrocarbazole One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitration - Wikipedia [en.wikipedia.org]

- 6. vpscience.org [vpscience.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide to the Solubility of 9-Ethyl-3-nitrocarbazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 9-Ethyl-3-nitrocarbazole, a key intermediate in various chemical syntheses. In the absence of publicly available quantitative solubility data for this compound, this guide equips researchers, scientists, and drug development professionals with the foundational principles, theoretical predictive models, and detailed experimental protocols necessary to ascertain its solubility profile. By integrating theoretical insights with practical, field-proven methodologies, this document serves as an essential resource for optimizing crystallization, purification, and formulation processes involving 9-Ethyl-3-nitrocarbazole.

Introduction: The Critical Role of Solubility in Chemical Applications

The solubility of a compound is a fundamental physicochemical property that governs its behavior in solution and is a critical parameter in a multitude of scientific and industrial processes. For a compound such as 9-Ethyl-3-nitrocarbazole, which serves as a building block in the synthesis of more complex molecules, a thorough understanding of its solubility in various organic solvents is paramount.[1][2] This knowledge is indispensable for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient reaction kinetics. Selecting a solvent in which 9-Ethyl-3-nitrocarbazole is sufficiently soluble can significantly enhance reaction rates and yields.

-

Purification and Crystallization: The process of isolating and purifying 9-Ethyl-3-nitrocarbazole often relies on crystallization, a technique that is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation Development: In the pharmaceutical and materials science sectors, the ability to formulate a compound into a stable and bioavailable product is directly linked to its solubility characteristics.

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.[3] Knowledge of solubility is therefore essential for selecting appropriate solvents for analytical testing.

This guide will delve into the theoretical underpinnings of solubility, provide a practical framework for predicting solubility using Hansen Solubility Parameters, and offer detailed, step-by-step protocols for the experimental determination of the solubility of 9-Ethyl-3-nitrocarbazole.

Physicochemical Properties of 9-Ethyl-3-nitrocarbazole

A foundational understanding of the physicochemical properties of 9-Ethyl-3-nitrocarbazole is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][4] |

| Molecular Weight | 240.26 g/mol | [1][4][5] |

| Melting Point | 128-130 °C | [1][4][6] |

| Appearance | Yellow crystalline powder | [7] |

| ACD/LogP | 4.25 | [7] |

| Polar Surface Area | 50.75 Ų | [7] |

| Water Solubility | Insoluble/Sparingly soluble | [7] |

The high LogP value and the presence of a large non-polar carbazole core suggest that 9-Ethyl-3-nitrocarbazole is a lipophilic compound with limited aqueous solubility. The nitro group and the nitrogen atom in the carbazole ring introduce some polarity, which will influence its interactions with polar organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of a solid in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.

ΔG_mix = ΔH_mix - TΔS_mix

For dissolution to be spontaneous, ΔG_mix must be negative. The entropy of mixing generally favors dissolution, while the enthalpy of mixing depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The solubility of carbazole and its derivatives is influenced by several factors:

-

Polarity: The parent compound, 9H-carbazole, is more soluble in polar organic solvents like methanol and DMSO, and also shows good solubility in non-polar aromatic solvents like toluene and benzene.[8][9]

-

Substituents: The introduction of functional groups can significantly alter solubility. Alkyl groups, such as the ethyl group in 9-Ethyl-3-nitrocarbazole, generally increase solubility in organic solvents.[10] Electron-withdrawing groups, like the nitro group, can affect the electron density and polarity of the molecule, thereby influencing its interactions with solvents.[10]

-

Temperature: The solubility of most organic solids, including carbazole derivatives, tends to increase with rising temperature.[8][9]

Predictive Modeling: Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][10] This model decomposes the total Hildebrand solubility parameter (δ) into three components representing different intermolecular forces:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The underlying principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[6] The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of solubility.

While the specific HSP values for 9-Ethyl-3-nitrocarbazole are not published, they can be estimated using group contribution methods.[1] However, for practical applications, determining the HSP of a solute experimentally by testing its solubility in a range of solvents with known HSPs is a more accurate approach.[11]

Experimental Determination of Solubility

Given the lack of published quantitative data, the experimental determination of the solubility of 9-Ethyl-3-nitrocarbazole is a necessary step for any research or development activity. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for this purpose.[12]

Isothermal Saturation Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 9-Ethyl-3-nitrocarbazole in a given organic solvent at a specific temperature.

Materials and Equipment:

-

9-Ethyl-3-nitrocarbazole (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 9-Ethyl-3-nitrocarbazole into a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).[12]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter.

-

Immediately dilute the collected sample with a known volume of the same solvent in a volumetric flask to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 9-Ethyl-3-nitrocarbazole of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions (absorbance or peak area versus concentration).

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of 9-Ethyl-3-nitrocarbazole in the selected solvent at the specified temperature.

-

Gravimetric Method: An Alternative Approach

For a simpler, albeit potentially less precise, determination of solubility, the gravimetric method can be employed.[13][14][15]

Protocol:

-

Prepare a saturated solution as described in step 1 of the isothermal saturation method.

-

Carefully decant or filter a known volume of the clear supernatant into a pre-weighed, solvent-resistant container (e.g., a glass beaker).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Dry the residue to a constant weight.

-

The final weight of the residue corresponds to the mass of 9-Ethyl-3-nitrocarbazole that was dissolved in the known volume of the solvent. From this, the solubility can be calculated in units such as g/L or mg/mL.

Visual Representation of the Experimental Workflow

Sources

- 1. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pharmacyjournal.info [pharmacyjournal.info]

- 14. pharmajournal.net [pharmajournal.net]

- 15. uomus.edu.iq [uomus.edu.iq]

9-Ethyl-3-nitrocarbazole molecular weight and formula

An In-depth Technical Guide to 9-Ethyl-3-nitrocarbazole: Synthesis, Properties, and Applications

Introduction

9-Ethyl-3-nitrocarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. Its structure, featuring a nitro group on the carbazole framework, makes it a pivotal intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications, particularly as a precursor to versatile building blocks used in pharmaceutical and materials science research. For researchers and development professionals, understanding the nuances of this compound is key to leveraging its synthetic potential.

Physicochemical Properties of 9-Ethyl-3-nitrocarbazole

The fundamental properties of 9-Ethyl-3-nitrocarbazole are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 240.26 g/mol | [1][2][3][4] |

| CAS Number | 86-20-4 | [1][3][4] |

| Appearance | Yellow crystalline powder | [5] |

| Melting Point | 128-130 °C | [1][4][6] |

| Boiling Point | 362.3 °C at 760 mmHg | [1][7] |

| Density | 1.27 g/cm³ | [1][7] |

| IUPAC Name | 9-ethyl-3-nitro-9H-carbazole | [3] |

Synthesis Methodologies

The primary and most established method for synthesizing 9-Ethyl-3-nitrocarbazole is through the electrophilic nitration of 9-ethylcarbazole. The reaction introduces a nitro group onto the electron-rich carbazole ring system.

Protocol 1: Nitration of 9-Ethylcarbazole

This protocol is based on the classical electrophilic aromatic substitution reaction. The choice of a nitrating agent and solvent system is critical for achieving high yield and selectivity. Acetic acid is a common solvent as it effectively dissolves the starting material and facilitates the reaction with the nitrating agent.[5]

Principle: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid. The electron-rich carbazole ring attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group, primarily at the C3 position, which is electronically activated.

Experimental Protocol:

-

Dissolution: Dissolve 9-ethylcarbazole in glacial acetic acid in a reaction vessel equipped with a stirrer and cooling bath.

-

Cooling: Cool the solution to a controlled temperature, typically around 20-25°C, to manage the exothermic nature of the nitration reaction.[5]

-

Addition of Nitrating Agent: Slowly add a solution of concentrated nitric acid (e.g., 100% HNO₃) dropwise to the stirred solution.[5] Maintaining a slow addition rate is crucial to prevent over-nitration and control the temperature.

-

Reaction: Allow the reaction to proceed for several hours (e.g., 6 hours) at the controlled temperature.[5] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and then recrystallize from a suitable solvent like ethanol to obtain pure 9-Ethyl-3-nitrocarbazole. The reported yield for this type of reaction can be high, around 89%.[5]

Sources

- 1. lookchem.com [lookchem.com]

- 2. GSRS [precision.fda.gov]

- 3. 9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-Ethyl-3-nitrocarbazole 98 86-20-4 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 9-Ethyl-3-nitrocarbazole | 86-20-4 [chemicalbook.com]

- 7. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc [chemsrc.com]

A Spectroscopic Guide to 9-Ethyl-3-nitrocarbazole: Elucidating Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 9-Ethyl-3-nitrocarbazole, a key intermediate in the synthesis of various organic compounds, dyes, and pharmaceuticals.[1][2] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental methodologies and the scientific reasoning behind the interpretation of the spectroscopic results.

Introduction to 9-Ethyl-3-nitrocarbazole

9-Ethyl-3-nitrocarbazole (CAS No. 86-20-4) is a derivative of carbazole, a heterocyclic aromatic compound.[3] The introduction of an ethyl group at the 9-position and a nitro group at the 3-position significantly influences its electronic and, consequently, its spectroscopic properties.[4] This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this molecule, providing a foundational understanding for its identification, characterization, and application in further research and development.

Molecular Structure and Key Features:

-

Molecular Formula: C₁₄H₁₂N₂O₂[3]

-

Molecular Weight: 240.26 g/mol [3]

-

Appearance: A yellow crystalline powder with a melting point of 128-130 °C.[1][5][6][7]

The presence of the carbazole core, the N-ethyl group, and the electron-withdrawing nitro group gives rise to a unique spectroscopic fingerprint, which will be explored in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 9-Ethyl-3-nitrocarbazole, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Analysis

A standardized protocol for obtaining high-resolution NMR spectra of 9-Ethyl-3-nitrocarbazole is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 9-Ethyl-3-nitrocarbazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

-

Set the spectral width to cover the expected chemical shift range (typically 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (typically 0-160 ppm).

-

Use a longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 9-Ethyl-3-nitrocarbazole in CDCl₃ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.45 | Triplet | 3H | -CH₃ | The methyl protons of the ethyl group are split by the adjacent methylene protons. |

| ~4.40 | Quartet | 2H | -CH₂- | The methylene protons of the ethyl group are split by the adjacent methyl protons. |

| ~7.30-7.60 | Multiplet | 4H | Ar-H | Protons on the unsubstituted aromatic ring. |

| ~8.10 | Doublet | 1H | Ar-H | Aromatic proton adjacent to the nitro group. |

| ~8.30 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the nitro group and meta to the nitrogen. |

| ~8.90 | Doublet | 1H | Ar-H | Aromatic proton ortho to the nitro group. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 9-Ethyl-3-nitrocarbazole in CDCl₃ will exhibit signals corresponding to the 14 carbon atoms in the molecule. Due to the molecule's asymmetry, all 14 carbons are expected to be unique.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14 | -CH₃ | Aliphatic carbon of the ethyl group. |

| ~38 | -CH₂- | Aliphatic carbon of the ethyl group. |

| ~110-145 | Aromatic C & CH | Carbons of the carbazole ring system. The presence of the electron-withdrawing nitro group will cause a downfield shift for the carbons in its vicinity. |

| ~140-150 | Quaternary C-NO₂ | The carbon atom directly attached to the nitro group will be significantly deshielded. |

NMR Data Interpretation Workflow

Caption: Workflow for elucidating molecular structure from NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Analysis

The following is a standard procedure for obtaining the IR spectrum of a solid sample like 9-Ethyl-3-nitrocarbazole:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Predicted IR Spectral Data

The IR spectrum of 9-Ethyl-3-nitrocarbazole is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2980-2850 | C-H stretch | Aliphatic C-H (-CH₂, -CH₃) |

| ~1600-1450 | C=C stretch | Aromatic C=C |

| ~1520 and ~1340 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |

| ~1300-1000 | C-N stretch | Aromatic C-N |

Functional Group Correlation Diagram

Caption: Correlation of functional groups to their IR absorption regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Experimental Protocol: UV-Vis Analysis

A typical protocol for obtaining the UV-Vis spectrum of 9-Ethyl-3-nitrocarbazole is as follows:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Processing: The instrument will automatically record the absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) should be identified.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of 9-Ethyl-3-nitrocarbazole is expected to be dominated by π-π* transitions within the carbazole chromophore. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted carbazole.

| λmax (nm) | Electronic Transition | Chromophore |

| ~250-270 | π-π | Carbazole ring |

| ~290-310 | π-π | Carbazole ring |

| ~340-360 | π-π* | Extended conjugation with the nitro group |

Note: The exact λmax values are highly dependent on the solvent used.

The photophysical behavior of nitrocarbazoles has been studied, and the nitro group is known to induce significant changes in their absorption spectra.[4]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 9-Ethyl-3-nitrocarbazole. The predicted NMR, IR, and UV-Vis spectra, along with the detailed experimental protocols, offer researchers and scientists the necessary tools for the identification and quality control of this important chemical intermediate. The interpretation of this data, grounded in the fundamental principles of spectroscopy, allows for a thorough understanding of the molecule's structure and electronic properties.

References

-

The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques - PubMed. Available at: [Link]

-

9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem. Available at: [Link]

-

Cas 86-20-4,9-Ethyl-3-nitrocarbazole - LookChem. Available at: [Link]

-

9-Ethyl-3-nitro-9H-carbazole - SIELC Technologies. Available at: [Link]

- A kind of preparation method of high yield 3-nitro-9-ethylcarbazole - Google Patents.

-

9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The photophysics of nitrocarbazoles studied by using spectroscopic, photoacoustic and luminescence techniques [pubmed.ncbi.nlm.nih.gov]

- 5. 9-Ethyl-3-nitrocarbazole 98 86-20-4 [sigmaaldrich.com]

- 6. 9-Ethyl-3-nitrocarbazole One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc [chemsrc.com]

physical properties like melting and boiling point of 9-Ethyl-3-nitrocarbazole

An In-Depth Technical Guide to the Physicochemical Characterization of 9-Ethyl-3-nitrocarbazole

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Physical Properties of 9-Ethyl-3-nitrocarbazole (Melting & Boiling Point)

Abstract

9-Ethyl-3-nitrocarbazole (CAS No. 86-20-4) is a pivotal intermediate in the synthesis of diverse organic compounds, finding applications from pharmaceutical development to material science.[1][2] The precise characterization of its physical properties is fundamental to its application, ensuring purity, optimizing reaction conditions, and guaranteeing reproducible outcomes in research and manufacturing. This guide provides a comprehensive overview of the key physical properties of 9-Ethyl-3-nitrocarbazole, with a primary focus on its melting and boiling points. It presents authoritative, field-proven protocols for their experimental determination, emphasizing the causality behind methodological choices to ensure data integrity and reliability. This document serves as a practical resource for scientists requiring accurate and validated physicochemical data for this compound.

Introduction to 9-Ethyl-3-nitrocarbazole: A Compound of Significance

9-Ethyl-3-nitrocarbazole is a derivative of carbazole, a heterocyclic aromatic compound. Its molecular structure, featuring a carbazole core with an ethyl group at the 9-position and a nitro group at the 3-position, makes it a versatile building block in organic synthesis.[1][2] It is commonly prepared via the nitration of 9-ethyl carbazole.[3][4][5] The presence of the nitro group, a strong electron-withdrawing moiety, and the extended π-system of the carbazole ring, imparts unique electronic and photophysical properties, leading to its use in the development of dyes, pigments, and novel materials.[2]

In any scientific endeavor involving chemical synthesis or material characterization, the purity of the starting materials is paramount. Physical constants such as the melting and boiling points serve as primary criteria for purity.[6][7] For a crystalline solid like 9-Ethyl-3-nitrocarbazole, a sharp, well-defined melting point range is indicative of high purity, whereas impurities typically cause a depression and broadening of this range.[6] Similarly, the boiling point is a critical parameter for purification techniques like distillation and for defining the thermal stability limits of the compound. This guide establishes a foundation for the accurate and reliable determination of these essential properties.

Physicochemical Profile of 9-Ethyl-3-nitrocarbazole

A review of scientific literature and chemical supplier data reveals a set of established physical properties for 9-Ethyl-3-nitrocarbazole. These values, while generally consistent, exhibit some variation, which likely stems from differences in sample purity or measurement conditions. The aggregated data underscores the necessity of independent verification in a laboratory setting.

Table 1: Summary of Physical Properties for 9-Ethyl-3-nitrocarbazole

| Property | Reported Value(s) | Source(s) |

| CAS Number | 86-20-4 | [1][3][4][8] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][3][9] |

| Molecular Weight | 240.26 g/mol | [1][3][9] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 128-130 °C | [1][3][4][8] |

| 160-162 °C | [2] | |

| 118.5-120 °C (recrystallized) | [5] | |

| Boiling Point | 362.3 °C at 760 mmHg | [1][8] |

| 380-385 °C | [2] | |

| 362.3 ± 24.0 °C (Predicted) | [4] | |

| Density | 1.27 g/cm³ | [1][8] |

| Flash Point | 172.9 °C | [1] |

| Vapor Pressure | 1.95E-05 mmHg at 25°C | [1][2] |

Note on Discrepancies: The variation in the reported melting point (from ~119°C to 162°C) is significant. The lower value of 118.5-120°C was reported for a sample post-recrystallization, suggesting this may be closer to the true value for a pure compound.[5] The commonly cited 128-130°C range from major suppliers likely represents a standard purity grade.[1][3][8] The higher value of 160-162°C may be an outlier or refer to a different polymorph.[2] These differences highlight the critical importance of careful purification and consistent measurement protocol.

Authoritative Protocol for Melting Point Determination

Principle of Melting Point Analysis

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[6][10] For pure substances, this transition occurs over a very narrow temperature range (typically <1°C). The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range.[6][7] Therefore, melting point determination is a rapid and effective method for assessing purity and verifying the identity of a compound.[10][11]

Causality in Method Selection: The Capillary Method

For the determination of the melting point of 9-Ethyl-3-nitrocarbazole, the capillary method using a digital melting point apparatus (e.g., a Mel-Temp or similar device) is the preferred technique. This choice is predicated on several key advantages:

-

Accuracy and Reproducibility: Digital sensors and controlled heating ramps allow for precise and repeatable measurements.

-

Small Sample Size: Only a small amount of material (2-3 mm in a capillary tube) is required, which is ideal for research settings where sample quantity may be limited.[11]

-

Safety: The heating element is enclosed, minimizing exposure to hot surfaces and fumes compared to older oil bath methods like the Thiele tube.[10]

Detailed Experimental Protocol

-

Sample Preparation: a. Ensure the 9-Ethyl-3-nitrocarbazole sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle. b. Press the open end of a glass capillary tube into the powder, forcing a small amount of the sample into the tube. c. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom. Repeat until the sample column is 2-3 mm high.[11]

-

Instrument Calibration (Self-Validation): a. Before analyzing the sample, confirm the accuracy of the apparatus using a certified melting point standard with a known melting point close to that of the target compound (e.g., Benzoic Acid, m.p. 122°C). b. If the apparatus reading deviates by more than 1°C from the certified value, a correction factor should be applied to all subsequent measurements.

-

Approximate Melting Point Determination: a. Place the packed capillary tube into the heating block of the apparatus. b. Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find the approximate melting temperature.[7] c. Record the temperature at which the sample melts. This provides a target for the accurate measurement.

-

Accurate Melting Point Determination: a. Allow the apparatus to cool to at least 20°C below the approximate melting point. b. Insert a new, freshly prepared capillary tube with the sample. c. Set a slow heating rate of 1-2°C per minute. A slow rate is crucial to ensure the sample and thermometer are in thermal equilibrium, preventing erroneously wide melting ranges.[11] d. Record the temperature at which the first drop of liquid appears (T₁). e. Continue heating slowly and record the temperature at which the last solid crystal melts completely (T₂). f. The melting point is reported as the range T₁ - T₂.

-

Verification: a. Repeat the accurate measurement at least twice with fresh samples. Consistent results (within 0.5°C) confirm the validity of the measurement.

Authoritative Protocol for Boiling Point Determination

Principle of Boiling Point Analysis

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] At this temperature, the liquid undergoes bulk conversion to the vapor phase. Since boiling point is dependent on pressure, it is standard practice to report the atmospheric pressure at which the measurement was taken or to correct the value to standard pressure (760 mmHg). For high-boiling compounds like 9-Ethyl-3-nitrocarbazole (b.p. >350°C), there is a risk of thermal decomposition at atmospheric pressure. While vacuum distillation is the preferred method for purification, determination at atmospheric pressure using a micro-method is a standard characterization technique.

Causality in Method Selection: Micro Capillary Technique (Siwoloboff Method)

Given the high boiling point and the typical research-scale availability of the compound, a micro boiling point determination is the most practical approach. This method is advantageous because:

-

Minimal Sample Requirement: It requires only a few drops of liquid (or molten solid), conserving valuable material.

-

Reduced Decomposition Risk: The brief heating period required for the measurement minimizes the potential for thermal decomposition compared to a full-scale distillation.

-

Applicability to Solids: The method is easily adapted for solids by first melting the sample in the test tube.

Detailed Experimental Protocol

-

Apparatus Assembly: a. Attach a small test tube (e.g., a 75x10 mm tube) to a thermometer using a wire or heat-resistant rubber band. The bottom of the test tube should be level with the thermometer's bulb. b. Place a small amount of 9-Ethyl-3-nitrocarbazole into the test tube (enough to create a 1 cm column of liquid when melted). c. Take a melting point capillary tube and seal one end in a flame. Place this capillary, sealed end up, into the test tube containing the sample.[13] d. Suspend the entire assembly in a heating apparatus, such as a Thiele tube filled with high-boiling mineral oil or a metal heating block, ensuring the sample is fully immersed.[12]

-

Heating and Observation: a. Begin heating the apparatus gently. If using an oil bath, ensure stirring to maintain a uniform temperature. b. As the temperature rises, the solid will melt. Continue heating. c. A slow stream of bubbles will initially emerge from the open end of the inverted capillary as the trapped air expands and escapes. d. As the temperature approaches the boiling point, the rate of bubbling will increase significantly, becoming a rapid and continuous stream. This occurs when the vapor pressure of the sample exceeds the atmospheric pressure.[12][14]

-

Boiling Point Measurement: a. Once a steady stream of bubbles is observed, remove the heat source.[14] b. The liquid will begin to cool, the vapor pressure will drop, and the stream of bubbles will slow and eventually stop. c. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube.[12][14] This is the point where the external atmospheric pressure precisely equals the vapor pressure of the substance. d. Record this temperature.

-

Verification and Pressure Correction: a. Allow the apparatus to cool significantly before repeating the measurement for verification. b. Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, a pressure correction may be necessary for comparison with literature values.

Visualization of the Characterization Workflow

The following diagram outlines the logical flow for the comprehensive determination of the melting and boiling points of 9-Ethyl-3-nitrocarbazole.

Caption: Workflow for Physicochemical Characterization.

Conclusion

The accurate determination of the melting and boiling points of 9-Ethyl-3-nitrocarbazole is an indispensable step in its synthesis, purification, and application. The literature presents a melting point generally in the range of 128-130°C and a boiling point of approximately 362°C at atmospheric pressure. However, observed variations necessitate rigorous, standardized experimental verification. By employing the detailed capillary-based protocols outlined in this guide, researchers can obtain reliable, reproducible data, ensuring the quality and integrity of their work. Adherence to these self-validating methodologies provides a robust foundation for any subsequent research or development activities involving this important chemical intermediate.

References

-

LookChem. (n.d.). Cas 86-20-4, 9-Ethyl-3-nitrocarbazole. Retrieved from [Link]

-

Chemsrc. (n.d.). 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 9-Ethyl-3-nitrocarbazole. Retrieved from [Link]

-

PubChem. (n.d.). 9-ethyl-3-nitro-9H-carbazole. Retrieved from [Link]

-

University of Technology. (n.d.). Experiment name / Determination of Boiling point. Retrieved from [Link]

-

University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Los Angeles City College. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Manitoba. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-N-ethylcarbazole. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-硝基-N-乙基咔唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 9-Ethyl-3-nitrocarbazole One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. prepchem.com [prepchem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc [chemsrc.com]

- 9. 9-ethyl-3-nitro-9H-carbazole | C14H12N2O2 | CID 66573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pennwest.edu [pennwest.edu]

- 11. ursinus.edu [ursinus.edu]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. uomus.edu.iq [uomus.edu.iq]

The Versatility of Carbazole Derivatives: A Technical Guide to their Applications in Organic Electronics

Abstract

Carbazole and its derivatives have emerged as a cornerstone in the field of organic electronics, celebrated for their robust thermal and chemical stability, excellent hole-transporting properties, and highly tunable electronic structure.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted applications of carbazole-based materials in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). We will delve into the fundamental principles of molecular design that govern the photophysical and electronic properties of these compounds, offering field-proven insights into the causality behind experimental choices in materials synthesis and device fabrication. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role of carbazole derivatives in advancing the performance and stability of organic electronic devices.

The Carbazole Core: A Privileged Scaffold in Organic Electronics

The 9H-carbazole moiety, a tricyclic aromatic amine, possesses a unique combination of properties that make it an exceptional building block for organic electronic materials.[1][2] Its rigid, planar structure contributes to good thermal stability and morphological integrity in thin films, which is crucial for device longevity.[4][5] The electron-rich nitrogen atom and the extended π-conjugated system facilitate efficient hole injection and transport, a fundamental requirement for many organic electronic devices.[1][6]

Furthermore, the carbazole core offers versatile functionalization at several positions, most notably the N-9, C-3, C-6, and C-2, C-7 positions.[7][8] This chemical tractability allows for the precise tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, triplet energy, and charge carrier mobility.[1][9] By strategically attaching various electron-donating or electron-withdrawing groups, researchers can tailor carbazole derivatives for specific roles within an electronic device, be it as a charge transporter, a light emitter, or a light absorber.

Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

The impact of carbazole derivatives on OLED technology has been profound, with these materials serving in multiple critical roles to enhance device efficiency, color purity, and operational stability.

Hole-Transporting Materials (HTMs)

The inherent hole-transporting nature of the carbazole moiety makes it an ideal candidate for Hole-Transporting Layers (HTLs) in OLEDs.[4] A well-designed carbazole-based HTM facilitates the efficient injection of holes from the anode and their transport to the emissive layer, ensuring a balanced charge carrier flux within the device.[4] To achieve high thermal stability and prevent morphological changes during device operation, which can lead to degradation, carbazole units are often incorporated into larger, more rigid molecular architectures or cross-linkable structures.[4][10]

For instance, conjugating carbazole with other aromatic amines like triphenylamine can lead to materials with high glass transition temperatures (Tg) and excellent morphological stability.[4] This approach not only enhances the durability of the OLED but also improves the overall device performance by ensuring intimate interfacial contact between the layers.[4]

Host Materials for Phosphorescent and TADF Emitters

In phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the host material plays a crucial role in facilitating efficient energy transfer to the guest emitter. Carbazole derivatives are widely employed as hosts due to their high triplet energy (ET).[5][7] A high ET is essential to prevent the back-transfer of energy from the triplet excitons of the phosphorescent or TADF guest to the host, which would otherwise quench the emission.[5]